2-Methylnaphthalene-1-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
2-methylnaphthalene-1-sulfonamide |
InChI |
InChI=1S/C11H11NO2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)15(12,13)14/h2-7H,1H3,(H2,12,13,14) |
InChI Key |
KGGHOGYMVWREPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Methylnaphthalene-1-sulfonamide Analogues
The synthesis of this compound and its related compounds can be achieved through several well-documented methods. These routes typically begin with a sulfonyl chloride precursor or utilize advanced catalytic systems.
A cornerstone of sulfonamide synthesis is the reaction between an aryl sulfonyl chloride and an amine. sigmaaldrich.com For the target compound, this involves reacting 2-methylnaphthalene-1-sulfonyl chloride with a suitable amine in the presence of a base to neutralize the hydrogen chloride byproduct. sigmaaldrich.comrsc.org Microwave-assisted, solvent-free conditions have been shown to be an efficient, environmentally friendly protocol for the sulfonylation of various amines, yielding the corresponding sulfonamides in excellent timeframes and yields. rsc.org The reaction is compatible with a range of primary and secondary amines. rsc.org For instance, the reaction of p-toluenesulfonyl chloride with aniline (B41778) under these conditions affords the product in 97% yield after just three minutes. rsc.org
Table 1: Microwave-Assisted Sulfonylation of Various Amines with p-Toluenesulfonyl Chloride This table is representative of the general reaction between aryl sulfonyl chlorides and amines.
| Amine | Time (min) | Yield (%) |
| Aniline | 3 | 97 |
| 4-Methylaniline | 2 | 98 |
| 4-Methoxyaniline | 2.5 | 96 |
| 4-Chloroaniline | 3.5 | 95 |
| Benzylamine | 1.5 | 98 |
| Dibenzylamine | 7 | 90 |
| Piperidine | 2 | 97 |
Data sourced from Lakrout et al. rsc.org
This two-step approach begins with the oxidative chlorination of a sulfur compound, like a thiol or disulfide, to generate a sulfonyl chloride, which is then aminated. lookchem.compsu.edu For the synthesis of this compound, one would start with 2-methylnaphthalene-1-thiol. Reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) or trichloroisocyanuric acid (TCCA) have been found to be effective for the oxidative chlorination step. lookchem.compsu.edu A key advantage of this one-pot method is that the sulfonyl chloride intermediate does not need to be isolated, streamlining the process and eliminating the use of organic solvents when conducted in water. psu.edu This method works for a wide array of amines, including those that are less nucleophilic or sterically hindered. psu.edu
Modern synthetic chemistry has introduced metal-catalyzed methods that provide milder reaction conditions. Non-noble metal catalysis, for example, is an area of active research. mdpi.com Palladium-catalyzed reactions have been developed for the meta-C–H arylation and alkylation of benzylsulfonamides, demonstrating the potential for functionalizing the aromatic core of sulfonamide-containing molecules. nih.gov While direct C-H sulfonamidation of naphthalene (B1677914) systems is less common, these catalytic strategies represent a frontier in creating sulfonamide analogues with high precision.
To ensure high purity, especially in pharmaceutical applications, indirect synthetic methods are employed. One such strategy is to use alternative sulfonylating agents like sulfonyl fluorides, which can offer different reactivity and lead to cleaner reactions. Another approach involves the electrochemical oxidative coupling of readily available thiols and amines. nih.gov This method is environmentally benign, driven by electricity without the need for sacrificial reagents, and produces hydrogen as the only byproduct. nih.gov The reaction proceeds through the formation of a disulfide, followed by reaction with an aminium radical to form a sulfenamide (B3320178) intermediate, which is then oxidized to the final sulfonamide. nih.gov
Functional Group Interconversions and Derivatization Strategies
The this compound molecule can be further modified to create a diverse range of derivatives.
The sulfonamide nitrogen is nucleophilic and can undergo both alkylation and acylation. These reactions typically require a base to deprotonate the nitrogen, enhancing its reactivity.
Acylation of 2-methylnaphthalene (B46627) (2-MN) is a key step in synthesizing precursors for materials like 2,6-naphthalenedicarboxylic acid (2,6-NDCA). epa.gov The Friedel-Crafts acylation of 2-MN has been studied using various acylating agents and catalysts. epa.govresearchgate.net For example, using butyric anhydride (B1165640) and H-beta zeolite as a catalyst, a 78.3% conversion and 53.1% selectivity for 2-methyl-6-butyrylnaphthalene can be achieved. epa.gov Solvent-free acylation in a micro-channel reactor using an acid chloride as both reactant and solvent has also been shown to be a highly efficient and environmentally friendly method. researchgate.net
Alkylation can be performed on the sulfonamide nitrogen using an alkyl halide in the presence of a base. In a related context, a general procedure for the synthesis of N-substituted sulfonamides involves reacting the sulfonamide with an alkyl halide in acetone (B3395972) with potassium carbonate and potassium iodide, stirring at reflux for several hours. nih.gov This allows for the introduction of various alkyl or benzyl (B1604629) groups.
Table 2: Representative Derivatization Reactions
| Starting Material | Reagent | Reaction Type | Product Example |
| 2-Methylnaphthalene | Butyric Anhydride / H-beta zeolite | Acylation | 2-Methyl-6-butyrylnaphthalene |
| N-(4-hydroxyphenyl)naphthalene-2-sulfonamide | Benzyl bromide / K₂CO₃, KI | Alkylation | N-(4-(benzyloxy)phenyl)naphthalene-2-sulfonamide |
Data sourced from Yuan et al. epa.gov and Xu et al. nih.gov
Cyclization Reactions for Pyrrolidine (B122466) Ring Formation
The formation of a pyrrolidine ring from a sulfonamide precursor is a significant transformation in organic synthesis, often leading to compounds with potential biological activity. While specific studies detailing the cyclization of an N-alkenyl or N-allenyl derivative of this compound are not prevalent in the reviewed literature, analogous transformations with other sulfonylamides provide a clear indication of the synthetic possibilities.
One established method involves the intramolecular cyclization of N-allenylsulfonylamides. For instance, a photoinduced chloroamination cyclization of allenes bearing a tethered sulfonylamido group can yield 2-(1-chlorovinyl)pyrrolidines. scispace.com This reaction proceeds through the formation of a nitrogen-centered radical, which triggers an intramolecular cyclization onto the allene (B1206475) moiety. scispace.com The subsequent chlorination of the resulting vinyl radical affords the final pyrrolidine derivative. scispace.com This process highlights the utility of radical-mediated pathways in constructing the pyrrolidine scaffold from sulfonamide precursors.
Another relevant strategy is the radical cyclization of cyclic ene sulfonamides. These reactions can produce stable bicyclic and tricyclic imines through a process that involves the initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical. While the direct product is an imine, this demonstrates the cleavage of the stable sulfonamide and the formation of a new cyclic structure under reductive conditions.
A hypothetical reaction scheme for the formation of a pyrrolidine ring from an N-allyl derivative of this compound could be envisioned based on these principles. The key step would be the generation of a radical at the nitrogen atom, followed by a 5-exo-trig cyclization onto the allyl group.
Table 1: Exemplary Conditions for Pyrrolidine Ring Formation from Sulfonamide Precursors
| Precursor Type | Catalyst/Reagent | Solvent | Conditions | Product Type | Ref |
| N-Allenylsulfonylamide | Ru(bpy)₃Cl₂, N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | Blue light irradiation | 2-(1-Chlorovinyl)pyrrolidine | scispace.com |
| Ene Sulfonamide (Bromo-precursor) | Bu₃SnH, AIBN | Benzene | Reflux | Bicyclic Imines |
This table presents analogous reaction conditions for the formation of pyrrolidine rings from sulfonamide derivatives, as direct data for this compound was not found in the reviewed literature.
Michael 1,4-Addition Reactions with Naphthoquinones
The Michael 1,4-addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. In this context, the sulfonamide nitrogen of this compound can potentially act as a nucleophile, adding to an α,β-unsaturated system like a naphthoquinone. Quinones are known to be reactive electrophiles in Michael additions, readily reacting with nucleophiles such as thiols and amines. nih.gov
The addition of a nucleophile to a naphthoquinone typically occurs at the β-position of the α,β-unsaturated carbonyl system. nih.gov The reaction can be influenced by the presence of catalysts, such as Lewis acids or bases, which can activate either the quinone or the nucleophile. For instance, the Michael addition of unprotected 3-prochiral oxindoles to 1,4-naphthoquinone (B94277) has been successfully catalyzed by quinidine (B1679956) derivatives. nih.gov Similarly, the addition of N-acetyl-L-cysteine to various naphthoquinones proceeds to give the corresponding adducts. nih.gov
While direct experimental data for the Michael addition of this compound to a naphthoquinone is sparse, related transformations provide a framework for predicting its reactivity. The reaction would likely proceed by deprotonation of the sulfonamide nitrogen to form a more potent nucleophile, which would then attack the naphthoquinone acceptor.
Table 2: Illustrative Michael Addition Reactions with Naphthoquinones
| Nucleophile | Michael Acceptor | Catalyst/Base | Solvent | Yield | Ref |
| N-Acetyl-L-cysteine | 1,4-Naphthoquinone | None | Ethanol (B145695) | 34% | nih.gov |
| 3-Aryloxindole | 1,4-Naphthoquinone | (DHQD)₂PYR | Toluene | up to 83% ee | nih.gov |
This table showcases examples of Michael additions to naphthoquinones with different nucleophiles to illustrate the general reaction type, as specific yield data for this compound was not available in the searched literature.
Reaction Conditions and Yield Optimization Studies
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired products in both cyclization and Michael addition reactions. Key parameters that are often varied include the choice of catalyst, solvent, temperature, and reaction time.
For cyclization reactions leading to pyrrolidines, the choice of the radical initiator and its concentration is critical. In the case of photoinduced cyclizations, the wavelength and intensity of the light source, as well as the photocatalyst loading, play a significant role. scispace.com Solvent polarity can also influence the reaction pathway and the stability of intermediates.
In Michael addition reactions, the nature of the base or catalyst is paramount. For nucleophiles with low acidity, a strong base is often required to generate a sufficient concentration of the conjugate anion. However, the use of a highly reactive base can sometimes lead to side reactions. The choice of solvent can affect the solubility of the reactants and the stability of the charged intermediates. For example, in the reaction of N-acetyl-L-cysteine with naphthoquinones, changing the solvent from methanol (B129727) to ethanol or acetonitrile influenced the precipitation of the product, thereby affecting the isolated yield. nih.gov Temperature is another important factor; while some Michael additions proceed at room temperature, others may require heating to overcome the activation energy barrier. nih.gov
Optimization studies often involve a systematic screening of these parameters to identify the combination that provides the best outcome. For instance, in the development of new catalytic systems, a variety of ligands and metal precursors may be tested to find the most active and selective catalyst.
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques
Spectroscopic methods offer a non-destructive way to probe the chemical environment of atoms and bonds within a molecule, providing a unique fingerprint for identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.
¹H NMR Spectroscopy: In the proton NMR spectrum of sulfonamides, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons resonate in the region between 6.51 and 7.70 ppm. rsc.org For derivatives containing a methyl group, a characteristic singlet peak appears around 2.5 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Aromatic carbons in sulfonamide derivatives typically show signals between 111.83 and 160.11 ppm. rsc.org The carbon atom of a methyl group attached to the naphthalene (B1677914) ring would appear at a distinct chemical shift, for instance, the methyl carbon in 2-methylnaphthalene (B46627) is observed at 21.66 ppm.
Below is a representative table of NMR data for related structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| SO₂NH | 8.78 - 10.15 rsc.org | - |
| Aromatic H | 6.51 - 7.70 rsc.org | 111.83 - 160.11 rsc.org |
| CH₃ | ~2.5 chemicalbook.com | ~21.7 |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. Electrospray ionization (ESI) is a soft ionization technique used for producing ions from macromolecules, which is particularly useful for analyzing sulfonamides. nih.gov
ESI-MS is frequently used for the analysis of sulfonamides, often showing the protonated molecule [M+H]⁺. nih.govnih.gov For instance, in the analysis of sulfonamide-containing naphthalimides, the ESI-MS spectra displayed the correct [M+H]⁺ peaks, confirming their molecular weights. nih.gov High-resolution mass spectrometry offers high accuracy (99.5-104%) and precision (2-9%) for the quantification of related compounds. cdc.gov The diagnostic ions in the mass spectra of naphthalene sulfonates typically correspond to [SO₃]⁻ and/or [M-SO₂H]⁻ along with [M-H]⁻ and/or [M-2H+Na]⁻ in negative ion mode. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is highly effective for identifying the functional groups present in a compound.
The IR spectra of sulfonamides exhibit several characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the SO₂ group appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed in the region of 914–895 cm⁻¹. rsc.org The N–H stretching vibrations of the sulfonamide group are found between 3349 and 3144 cm⁻¹. rsc.org Additionally, the stretching vibrations of the aromatic C=C bonds in the naphthalene ring are typically seen in the 1594–1489 cm⁻¹ region. rsc.org
A summary of key IR absorption bands for sulfonamides is provided below.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| SO₂ | Asymmetric Stretching | 1320 - 1310 rsc.org |
| SO₂ | Symmetric Stretching | 1155 - 1143 rsc.org |
| S-N | Stretching | 914 - 895 rsc.org |
| N-H (Sulfonamide) | Stretching | 3349 - 3144 rsc.org |
| C=C (Aromatic) | Stretching | 1594 - 1489 rsc.org |
Ultraviolet–Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like 2-methylnaphthalene, characteristic absorption maxima are observed. For example, 2-methylnaphthalene in alcohol exhibits maximum absorption at 224 nm, 274 nm, 305 nm, and 319 nm. nih.gov The UV spectra of sulfonamide-containing naphthalimide derivatives show characteristic absorption peaks for the naphthalene structure between 265–267 nm and 417–435 nm. nih.gov
X-ray Crystallography for Molecular Conformation and Crystal Packing Analysis
Studies on related naphthalene sulfonamide derivatives reveal that the naphthalene ring is typically planar. researchgate.net The packing of molecules in the crystal is often governed by a network of hydrogen bonds. researchgate.netnih.gov For instance, in the crystal structure of a related compound, molecules form a one-dimensional polymeric network through different hydrogen-bond ring motifs. researchgate.net
Intermolecular Hydrogen Bonding and π-π Stacking Interactions
The molecular structure of 2-methylnaphthalene-1-sulfonamide, featuring a sulfonamide group and a naphthalene ring system, facilitates a variety of non-covalent interactions that are crucial in determining its solid-state architecture. These interactions include robust hydrogen bonds and significant π-π stacking.
Intermolecular Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor (the N-H group) and acceptor (the oxygen atoms of the sulfonyl group). In the crystalline state, it is anticipated that these functional groups will participate in a network of intermolecular hydrogen bonds. Typically, sulfonamides form dimeric structures or extended chains through N-H···O hydrogen bonds. nih.govresearchgate.netacs.org For instance, in the crystal structure of the related compound, (2S)-3-methyl-2-[(naphthalen-1-ylsulfonyl)amino]butanoic acid, the sulfonamide N-H group is involved in hydrogen bonding. This suggests that the N-H proton of this compound would readily engage in similar interactions with the sulfonyl oxygens of adjacent molecules, leading to a highly ordered and stable crystal lattice.
A summary of the probable intermolecular interactions is presented in the table below.
| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H (donor), O=S=O (acceptor) | Formation of dimeric or polymeric motifs, primary determinant of the supramolecular assembly. |
| π-π Stacking | Naphthalene rings | Stabilization of the crystal lattice through aromatic interactions, influencing crystal density and melting point. |
Crystalline Polymorphism and Its Implications for Research
Crystalline polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a well-documented phenomenon in sulfonamides. bldpharm.comfigshare.com This arises from the flexibility of the sulfonamide group and the various possible arrangements of intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govbldpharm.com Different polymorphic forms of a compound can exhibit distinct physical properties, including melting point, solubility, and stability, which has significant implications for research and pharmaceutical applications.
While specific polymorphs of this compound have not been reported in the literature, it is highly probable that this compound can exist in multiple crystalline forms. The interplay between the strong hydrogen bonding of the sulfonamide group and the π-π stacking of the naphthalene moiety could lead to several energetically favorable packing arrangements. The presence of the methyl group on the naphthalene ring can also influence the steric hindrance and, consequently, the preferred crystal packing.
The potential for polymorphism in this compound underscores the importance of controlled crystallization conditions in its synthesis and purification. Different solvents or temperatures during crystallization could lead to the formation of different polymorphs. For research purposes, it is crucial to characterize the specific polymorphic form being studied, as its physical properties could significantly impact experimental outcomes. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy are essential for identifying and distinguishing between different polymorphs.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of 2-Methylnaphthalene-1-sulfonamide. These methods provide a detailed understanding of the molecule's electronic structure and geometry.
Geometry optimization of this compound using DFT methods, such as with the B3LYP functional and a 6-311G+(d,p) basis set, is performed to determine its most stable three-dimensional conformation. This analysis identifies the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.
The electronic structure of the molecule is further analyzed through the examination of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. These calculations also help in understanding the charge distribution and molecular electrostatic potential, which are crucial for predicting how the molecule will interact with other molecules.
Table 1: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety (Note: This data is illustrative and based on general findings for sulfonamides, not specific to this compound)
| Parameter | Value |
|---|---|
| S-N Bond Length | 1.63 Å |
| S-O Bond Length | 1.43 Å |
| C-S Bond Length | 1.77 Å |
| S-N-C Bond Angle | 115° |
DFT calculations are also employed to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structural validation. Theoretical calculations of infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra are commonly performed. For instance, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental FT-IR spectra to confirm the presence of specific functional groups. Similarly, theoretical NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. Time-dependent DFT (TD-DFT) is often used to predict electronic transitions and simulate UV-Visible absorption spectra.
Molecular Docking Investigations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential interactions of this compound with biological macromolecules, such as proteins.
Molecular docking studies can identify the most probable binding site of this compound on a target protein and elucidate the specific interactions that stabilize the ligand-protein complex. For instance, studies on similar naphthalene-1-sulfonamide (B86908) derivatives have shown that they can act as inhibitors of enzymes like fatty acid binding protein 4 (FABP4). The docking analysis of such compounds reveals key interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the sulfonamide and naphthalene (B1677914) moieties and the amino acid residues within the active site of the target protein. The naphthalene core often acts as an anchor within the binding pocket.
Table 2: Illustrative Ligand-Target Interactions for a Naphthalene Sulfonamide Derivative (Note: This data is based on studies of related naphthalene sulfonamide compounds and is for illustrative purposes.)
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Arg126 | Hydrogen Bond | 2.8 |
| Tyr128 | Pi-Pi Stacking | 4.5 |
| Phe57 | Hydrophobic | 3.9 |
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable ligand-protein complex and, consequently, a higher binding affinity. These predictions are valuable in ranking potential drug candidates and guiding further experimental studies. The docking scores are calculated based on a scoring function that considers various energetic terms, such as electrostatic and van der Waals interactions.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of this compound, both in isolation and when complexed with a biological target. These simulations track the movements of atoms over time, offering insights that are not available from static models.
MD simulations can be used to explore the conformational landscape of this compound, identifying the different shapes the molecule can adopt and the energy barriers between these conformations. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. By analyzing the trajectory of the simulation, researchers can determine if the key interactions are maintained over time, thus providing a more robust validation of the docking results. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often calculated to quantify the stability of the complex and the flexibility of its components. Such simulations have been instrumental in understanding the behavior of various sulfonamide derivatives in biological systems.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. For a given series of compounds, QSAR can identify the physicochemical properties that are critical for their activity. However, the application of this methodology to this compound specifically has not been detailed in published research.
Identification of Key Structural Features for Research Activity
In broader studies of naphthalenesulfonamides, key structural features often investigated for their impact on biological activity include the nature and position of substituents on the naphthalene ring and the sulfonamide group. For instance, research on other sulfonamide derivatives has highlighted the importance of electronic and steric properties of substituents in determining their inhibitory activities against various enzymes or their antimicrobial efficacy. The methyl group at the 2-position and the specific placement of the sulfonamide group at the 1-position on the naphthalene scaffold of this compound would be critical determinants of its interaction with biological targets. However, without specific studies, a definitive identification of these key features for its research activity remains speculative.
Development of Predictive Models for Biological Interactions
The development of predictive QSAR models is contingent on having a dataset of structurally related compounds with measured biological activities. Such models for the broader class of sulfonamides have been developed to predict activities like antibacterial action, anticancer effects, and enzyme inhibition. These models often use descriptors related to a molecule's electronic properties, hydrophobicity, and size to predict its biological interactions. While it is conceivable that a predictive model could be developed for derivatives of this compound, the foundational data and subsequent model development specific to this compound are not currently available in the public domain.
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Methodologies
The classical synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine, a method that can lack efficiency and use hazardous reagents. Future research should focus on developing more versatile, efficient, and milder methods for synthesizing 2-Methylnaphthalene-1-sulfonamide and its analogues.
Promising avenues include:
Convergent Paired Electrosynthesis: This innovative approach avoids toxic amine starting materials by generating them in-situ from the reduction of nitro compounds. researchgate.net Simultaneously, the sulfonyl partner can be generated from the oxidation of sulfonyl hydrazides, allowing for a one-pot reaction under green, catalyst-free conditions. researchgate.net
Metal-Free Catalysis: The use of molecular iodine as a catalyst with an oxidant like t-butyl hydroperoxide in water allows for the sulfonylation of tertiary amines via the selective cleavage of C-N bonds, offering an eco-friendly alternative. researchgate.net
Sulfinate-Based Synthesis: A two-step process starting from methyl sulfinates and lithium amides, followed by oxidation, provides a general and mild route to a wide range of sulfonamides. organic-chemistry.org This method is notable for its high yields and compatibility with various functional groups, and it avoids the use of unstable sulfonyl chlorides. organic-chemistry.org
These modern strategies could significantly improve the accessibility and diversity of derivatives based on the this compound core.
| Synthetic Approach | Key Features | Advantages | Reference |
| Convergent Electrosynthesis | In-situ generation of amine from nitro compound; catalyst- and halogen-free. | Avoids toxic amine reagents; environmentally friendly. | researchgate.net |
| Iodine-Catalyzed Sulfonylation | Uses molecular iodine as a catalyst in water. | Eco-friendly protocol; metal-free. | researchgate.net |
| Methyl Sulfinate Method | Two-step reaction via sulfinamide intermediate; uses MCPBA for oxidation. | Mild conditions; high yields; avoids hazardous sulfonyl chlorides; good functional group tolerance. | organic-chemistry.org |
Advanced Structural-Biological Correlation Studies
Understanding the relationship between the three-dimensional structure of a molecule and its biological activity is crucial for rational drug design. For this compound, future research should systematically explore its structure-activity relationships (SAR).
This can be achieved by:
Systematic Derivatization: Synthesizing a library of analogues by modifying the methyl group, the position of substituents on the naphthalene (B1677914) ring, and the sulfonamide moiety. For instance, studies on related naphthalene-1-sulfonamide (B86908) derivatives have shown that substitutions on the naphthalene ring can significantly impact inhibitory potency against targets like fatty acid binding protein 4 (FABP4). researchgate.net
Crystallography and NMR Spectroscopy: Obtaining high-resolution crystal structures of this compound or its derivatives in complex with their biological targets. This provides direct insight into the binding mode. For example, X-ray crystallography revealed the binding mode of naphthalene-1-sulfonamide inhibitors in the pocket of FABP4, highlighting the importance of a network of ordered water molecules. researchgate.net
Computational Modeling: Using molecular docking and molecular dynamics (MD) simulations to predict how modifications to the structure will affect binding affinity and selectivity. nih.gov Docking studies on other naphthalene sulfonamides have successfully predicted their interaction with the colchicine-binding site of tubulin. nih.gov
These studies would create a detailed map correlating specific structural features with biological function, guiding the design of more potent and selective compounds.
Mechanistic Elucidation at the Molecular Level
A fundamental unanswered question for many compounds, including this compound, is their precise mechanism of action. Future work must aim to identify its direct molecular targets and the downstream pathways it modulates.
Key research directions include:
Target Identification: Employing techniques like thermal shift assays, affinity chromatography, or activity-based protein profiling to identify the specific proteins that this compound binds to within a cell.
Enzyme Inhibition Assays: Screening the compound against panels of relevant enzymes. Sulfonamides are known to inhibit a wide range of enzymes, including carbonic anhydrases, proteases, and kinases. nih.govresearchgate.netnih.gov For instance, derivatives of aziridine-2-carboxylic acid sulfonamides have been identified as inhibitors of protein disulfide isomerase (PDI) by covalently binding to cysteine residues in the active site. nih.gov
Cellular Pathway Analysis: Investigating the effects of the compound on cellular processes such as cell cycle progression and apoptosis. Related naphthalene sulfonamides have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis by inhibiting tubulin polymerization. nih.gov
A thorough mechanistic understanding is essential for predicting the therapeutic potential and possible off-target effects of this compound.
Development of Targeted Probes for Biological Systems
To better study its mechanism and identify binding partners, this compound can be developed into a chemical probe. This involves modifying the core structure to incorporate a reporter tag (like a fluorophore) or a reactive group for covalent labeling.
Future research in this area should focus on:
Activity-Based Probes (ABPs): Designing and synthesizing ABPs based on the this compound scaffold. These probes typically contain a reactive group that forms a covalent bond with a target protein, allowing for its identification and characterization using chemical proteomics. biorxiv.org
Dual-Functional Molecules: Creating derivatives that can serve a dual purpose. For example, covalent inhibitors can sometimes be transformed into degraders (PROTACs) that induce the proteolysis of the target protein, which can produce a more significant biological effect than simple inhibition. biorxiv.org
Affinity-Based Probes: Synthesizing an immobilized version of the compound on a solid support (like resin beads) to perform affinity chromatography. This technique can be used to isolate binding partners from cell lysates, which can then be identified by mass spectrometry. ucl.ac.uk
These chemical tools would be invaluable for validating biological targets and exploring the compound's function in complex biological systems. biorxiv.orgucl.ac.uk
Integration of Multi-Omics Data in Research Contexts
To gain a holistic understanding of the biological effects of this compound, future research should move beyond single-endpoint assays and adopt a systems biology approach. The integration of multiple "omics" datasets can reveal complex interactions and pathways that are otherwise missed. nih.gov
This approach involves:
Generating Multi-Layered Data: Treating biological samples (e.g., cells or tissues) with the compound and generating data across different molecular layers, such as the transcriptome (gene expression), proteome (protein abundance), and metabolome (metabolite levels). nih.govresearchgate.net
Bioinformatic Integration: Using advanced computational and statistical methods to integrate these diverse datasets. frontiersin.org Methodologies like Canonical Correlation Analysis (CCA) or network-based approaches can identify relationships between changes in genes, proteins, and metabolites, revealing the compound's system-wide impact. frontiersin.orgrsc.org
Pathway and Network Analysis: Mapping the integrated data onto known biological pathways and networks to identify which cellular processes are most significantly perturbed by the compound. researchgate.net This can help formulate new hypotheses about the compound's mechanism of action. frontiersin.org
A multi-omics approach provides a comprehensive view of the compound's biological signature, bridging the gap from molecular interaction to phenotypic outcome. nih.gov
Green Chemistry Approaches in Sulfonamide Synthesis
The principles of green chemistry aim to make chemical synthesis more sustainable by reducing waste, using less hazardous materials, and improving energy efficiency. mdpi.comresearchgate.net Applying these principles to the synthesis of this compound is a critical area for future research.
Key strategies include:
Aqueous Synthesis: Developing synthetic protocols that use water as the primary solvent, which is environmentally benign. rsc.orgsci-hub.se A successful method for sulfonamide synthesis involves using equimolar amounts of amines and sulfonyl chlorides in water with dynamic pH control, eliminating the need for organic bases and simplifying product isolation to simple filtration. rsc.orgsci-hub.se
Microwave-Assisted Synthesis: Utilizing microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, increasing energy efficiency. researchgate.netmdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com This can be achieved through one-pot reactions or by using recyclable catalysts. mdpi.com
Adopting these green chemistry approaches would not only make the production of this compound more environmentally friendly but could also lead to more efficient and cost-effective synthetic routes. researchgate.net
| Green Chemistry Principle | Application in Sulfonamide Synthesis | Benefit | Reference |
| Use of Safer Solvents | Performing the reaction in water instead of organic solvents. | Reduces environmental impact and hazards. | rsc.orgsci-hub.se |
| Energy Efficiency | Employing microwave-assisted heating. | Significantly shortens reaction times and reduces energy consumption. | researchgate.netmdpi.com |
| Waste Prevention | Designing one-pot reactions and using recyclable catalysts. | Improves atom economy and reduces hazardous waste generation. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
